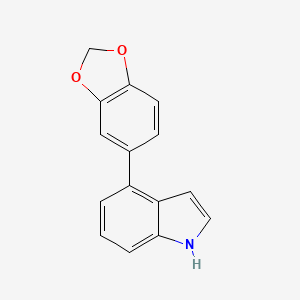

4-(1,3-benzodioxol-5-yl)-1H-indole

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-2-11(12-6-7-16-13(12)3-1)10-4-5-14-15(8-10)18-9-17-14/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYPHJXHSGPSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C=CNC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The placement of the benzodioxole group significantly impacts bioactivity. For example, 4-(1,3-benzodioxol-5-yl)-1H-indole (C4 substitution) may exhibit different receptor-binding profiles compared to its C3-substituted analog due to steric and electronic effects .

Heterocyclic Modifications : Replacing benzodioxole with tetrazole (as in 4-(1H-tetrazol-5-yl)-1H-indole) introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases or metalloenzymes .

Pharmacophore Diversity : Piperazine-substituted indoles (e.g., 3-(4-methylpiperazin-1-yl)-indole) show enhanced solubility and CNS penetration, making them suitable for neuropharmacological applications .

Key Observations:

- Catalytic Efficiency : Suzuki coupling (used for this compound) offers regioselectivity and compatibility with sensitive functional groups, whereas cycloaddition routes (for tetrazole analogs) require harsh conditions .

- Purification Challenges : Benzodioxole-containing compounds often require chromatography due to polar byproducts, whereas amine derivatives (e.g., 5-methyl-1H-indol-7-amine) are purified via recrystallization .

Table 3: Comparative Bioactivity Profiles

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC₅₀, μM) | Neuropharmacological Potential |

|---|---|---|---|

| This compound | Moderate (Gram+) | 15–20 (HeLa cells) | Serotonin receptor modulation |

| 3-(4-Methylpiperazin-1-yl)-indole | Low | 8–12 (MCF-7 cells) | Dopamine receptor affinity |

| 4-(1H-Tetrazol-5-yl)-1H-indole | High (E. coli) | 5–10 (A549 cells) | Metal coordination in therapy |

Key Observations:

- Antimicrobial Potency : The benzodioxole group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria for this compound .

- Anticancer Mechanisms : Tetrazole derivatives (e.g., 4-(1H-tetrazol-5-yl)-1H-indole) exhibit apoptosis induction via ROS generation, while piperazine analogs target cell-cycle arrest .

Q & A

Basic Question

- Spectroscopy :

- Computational modeling :

What strategies are effective for resolving contradictions in pharmacological data for benzodioxol-indole derivatives?

Advanced Question

Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from assay variability or structural isomerism. Methodological solutions include:

- Dose-response standardization : Use fixed protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability .

- Stereochemical analysis : Employ single-crystal XRD to confirm regioselectivity and rule out isomer interference .

- Target validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes at biological targets like TGF-β1 receptors .

How can computational methods guide the design of this compound analogs with enhanced selectivity?

Advanced Question

- Virtual screening : Dock analogs into target pockets (e.g., using PDB ID: 3TZM for TGF-β1) to prioritize syntheses .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with bioactivity using partial least squares regression .

- ADMET prediction : Use SwissADME to filter candidates with poor bioavailability or high toxicity .

What experimental and analytical techniques are critical for validating synthetic success in multi-step routes?

Advanced Question

- In-line monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates .

- Mass spectrometry : High-resolution MS (FAB-HRMS) confirms molecular ions (e.g., [M+H]⁺) .

- Thermogravimetric analysis (TGA) : Assess thermal stability of final products .

How can regioselective functionalization of the indole ring be achieved without compromising benzodioxol integrity?

Advanced Question

- Protecting groups : Temporarily shield the benzodioxol methylenedioxy group using TBSCl before indole bromination .

- Metal catalysis : Use Pd/Cu-mediated Sonogashira coupling for alkynylation at the indole C-3 position .

- Microwave-assisted synthesis : Enhance reaction specificity for indole N-1 substitutions .

What methodologies address low yields in cyclization steps during benzodioxol-indole synthesis?

Advanced Question

- Solvent optimization : Switch to high-boiling solvents (e.g., DMSO) to sustain reaction temperatures .

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Kinetic studies : Use in-situ IR to identify rate-limiting steps and adjust reagent stoichiometry .

How can stereochemical outcomes in benzodioxol-indole derivatives be controlled and validated?

Advanced Question

- Chiral auxiliaries : Introduce menthol-based groups to enforce enantioselectivity during Michael additions .

- Circular dichroism (CD) : Confirm absolute configuration of chiral centers post-synthesis .

- Crystallographic software : SHELXL refinement with TWIN commands resolves racemic twinning .

What analytical approaches differentiate polymorphic forms of this compound?

Advanced Question

- PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .

- DSC : Identify melting point variations between polymorphs .

- Solid-state NMR : Resolve hydrogen-bonding networks affecting stability .

How can conflicting biological activity data be reconciled through mechanistic studies?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.